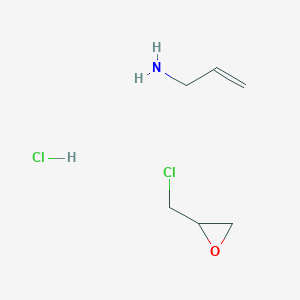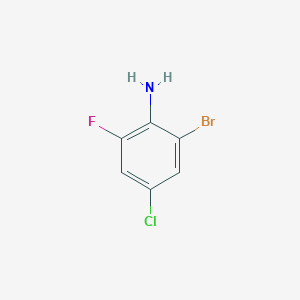
2-Brom-4-chlor-6-fluoranilin
Übersicht
Beschreibung
2-Bromo-4-chloro-6-fluoroaniline is an aniline derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. Its chemical formula is C6H4BrClFN, and it has a molecular weight of 224.46 g/mol . This compound is known for its applications in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and dyes .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-6-fluoroaniline is utilized in various scientific research applications, including:
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chloro-6-fluoroaniline typically involves halogenation reactions. One common method includes the bromination of 2-chloro-6-fluoroaniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at low temperatures . Another method involves the chlorination of 2-bromo-6-fluoroaniline using N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods: Industrial production of 2-Bromo-4-chloro-6-fluoroaniline may involve multi-step synthesis starting from readily available aniline derivatives. The process includes halogenation steps, purification, and isolation of the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-chloro-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are employed.
Coupling Reactions: Organoboron reagents and palladium catalysts are used under mild conditions.
Major Products Formed:
- Substituted aniline derivatives
- Oxidized or reduced aniline compounds
- Coupled products with extended carbon chains
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-6-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-chloro-4-fluoroaniline
- 4-Bromo-2-chloro-6-fluoroaniline
- 2-Bromo-4-fluoroaniline
- 4-Bromo-3-fluoroaniline
Comparison: 2-Bromo-4-chloro-6-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct physicochemical properties and reactivity. Compared to its analogs, it offers a versatile platform for introducing bromine, chlorine, and fluorine moieties into different molecules, enabling the modification of their properties and activities .
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBARSMRVAINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371212 | |
| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195191-47-0 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195191-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-4-chloro-6-fluoroaniline in the synthesis of 4-bromo-6-chloro-1H-indazole?
A1: 2-Bromo-4-chloro-6-fluoroaniline serves as a crucial precursor in the multi-step synthesis of 4-bromo-6-chloro-1H-indazole. It undergoes diazotization with sodium nitrite, followed by a reaction with formaldoxime to yield 2-bromo-4-chloro-6-fluorobenzaldehyde. This aldehyde then reacts with hydrazine hydrate to produce the final product, 4-bromo-6-chloro-1H-indazole [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


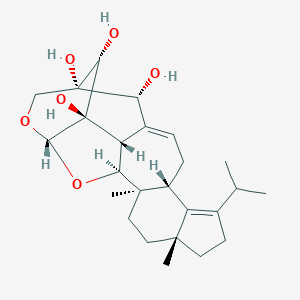
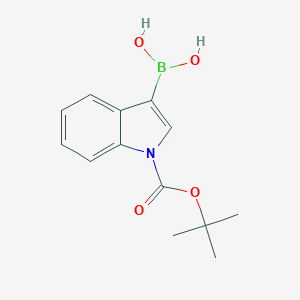
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
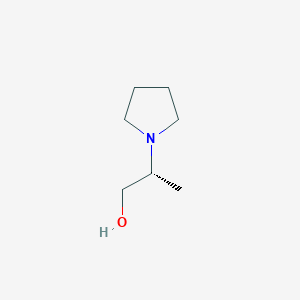
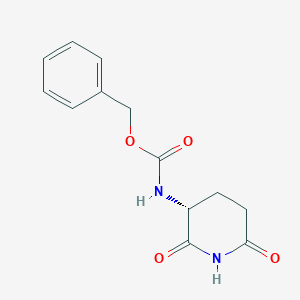
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
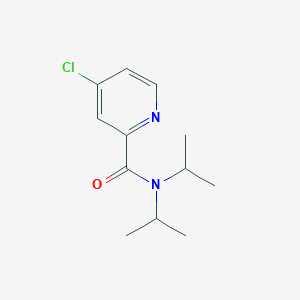
![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)
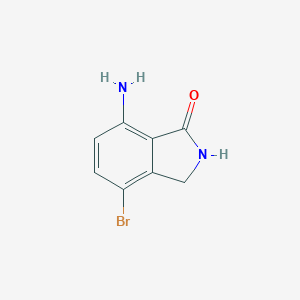
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)
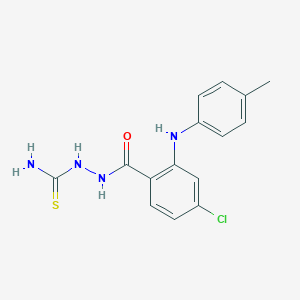
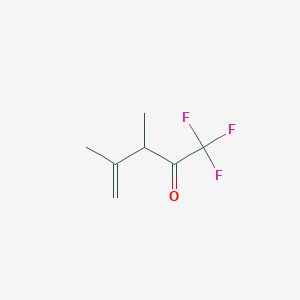
![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)
